molecular formula C6H4F3N3O2 B1404170 5-Nitro-3-(trifluoromethyl)pyridin-2-amine CAS No. 1121056-94-7

5-Nitro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1404170
CAS No.: 1121056-94-7
M. Wt: 207.11 g/mol
InChI Key: RWDUIGPQGQPWDC-UHFFFAOYSA-N
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Description

5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1121056-94-7. It has a molecular weight of 207.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of this compound is C6H4F3N3O2 . The InChI Code is 1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H, (H2,10,11) .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

1. Reactions with Amines and Thiols

A study investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines, closely related to 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, with amines and thiols. These reactions are catalyzed by pyridine, resulting in rearrangement into oxides and selective addition reactions, forming products with specific regio- and stereochemistry (Čikotienė et al., 2007).

2. Nitropyridine Synthesis and Reactions

Nitropyridines, including derivatives of this compound, are synthesized through reactions of pyridine with N2O5, yielding a variety of nitropyridines. This synthesis involves a non-traditional reaction mechanism with high regioselectivity and yields, demonstrating the versatility of these compounds in synthetic chemistry (Bakke, 2004).

3. Synthesis of Chromeno-pyridines

The synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from 3-nitro-2H-chromenes showcases the reactivity of similar nitro-compounds in forming complex, functionalized structures through nucleophilic addition. This research underlines the potential of such nitro-compounds in the synthesis of diverse organic structures (Korotaev et al., 2013).

4. Use as Corrosion Inhibitors

A derivative of this compound, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, was synthesized and found to be an effective inhibitor for carbon steel corrosion. This highlights the potential of nitro-pyridine derivatives in industrial applications, particularly in corrosion prevention (Iroha et al., 2021).

5. Non-linear Optical Material Derivatives

The effects of structural changes to 5-nitro-N-(1-phenylethyl)pyridin-2-amine on its non-linear optical properties have been explored. Such studies are crucial for the development of advanced materials with specific optical properties, useful in various technological applications (Langley et al., 2001).

6. Coordination with Lanthanide Ions

Pyridinyl ligands containing nitro groups, related to this compound, show unusual coordination with europium(III) and terbium(III) ions. This research is significant for understanding the complex interactions in lanthanide chemistry and its applications in materials science and catalysis (de Bettencourt-Dias et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . This indicates that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable personal protective equipment, and in case of contact, immediately washing skin with copious amounts of water .

Biochemical Analysis

Biochemical Properties

5-Nitro-3-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly due to its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding and electron-withdrawing effects. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. Additionally, this compound can bind to proteins, potentially altering their conformation and activity. These interactions can influence the compound’s reactivity and stability in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In some cell types, this compound can trigger apoptosis, a programmed cell death process, by activating caspases and other apoptotic proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, this compound may degrade into other products, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by the liver, where enzymes such as cytochrome P450 oxidize the compound into more water-soluble metabolites. These metabolites can then be excreted from the body through urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cell membranes and within cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications .

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDUIGPQGQPWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738921
Record name 5-Nitro-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121056-94-7
Record name 5-Nitro-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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